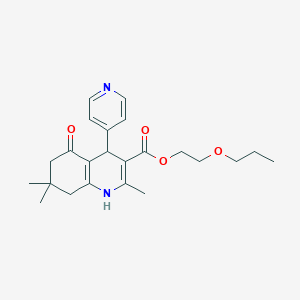
2-(acetylamino)-N-allyl-3-(4-nitrophenyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(acetylamino)-N-allyl-3-(4-nitrophenyl)acrylamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as ANAA and has a molecular formula of C16H16N4O4. ANAA is a yellow crystalline powder that is soluble in organic solvents like methanol, ethanol, and acetone.
Wissenschaftliche Forschungsanwendungen
ANAA has been extensively studied for its potential applications in various fields. In the field of medicine, ANAA has shown promising results in the treatment of cancer. Studies have shown that ANAA inhibits the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. ANAA has also been studied for its potential applications in the treatment of Alzheimer's disease. Studies have shown that ANAA inhibits the formation of beta-amyloid plaques, which are responsible for the development of Alzheimer's disease.
ANAA has also been studied for its potential applications in the field of material science. ANAA can be used as a monomer in the synthesis of polymers with improved thermal stability and mechanical properties. ANAA can also be used as a building block for the synthesis of functional materials like fluorescent sensors and molecular switches.
Wirkmechanismus
ANAA exerts its biological effects by inhibiting the activity of various enzymes and proteins. ANAA inhibits the activity of histone deacetylases, which are responsible for the regulation of gene expression. ANAA also inhibits the activity of matrix metalloproteinases, which are involved in the degradation of extracellular matrix proteins. ANAA also inhibits the activity of topoisomerases, which are involved in DNA replication and transcription.
Biochemical and Physiological Effects:
ANAA has been shown to have various biochemical and physiological effects. ANAA inhibits the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. ANAA also inhibits the formation of beta-amyloid plaques, which are responsible for the development of Alzheimer's disease. ANAA has also been shown to have anti-inflammatory and antioxidant effects.
Vorteile Und Einschränkungen Für Laborexperimente
ANAA has several advantages for lab experiments. ANAA is readily available and can be synthesized using a simple and efficient method. ANAA is also stable under normal laboratory conditions. However, ANAA has some limitations for lab experiments. ANAA is toxic and should be handled with care. ANAA is also expensive, which may limit its use in some experiments.
Zukünftige Richtungen
ANAA has several potential applications in various fields, and future research should focus on exploring these applications further. In the field of medicine, future research should focus on the development of ANAA-based therapies for the treatment of cancer and Alzheimer's disease. In the field of material science, future research should focus on the synthesis of ANAA-based polymers with improved properties. Future research should also focus on the development of new synthesis methods for ANAA and its derivatives.
Synthesemethoden
ANAA can be synthesized using a variety of methods, but the most common method involves the reaction between 2-aminoacetophenone and allyl isocyanate in the presence of a catalyst. The resulting product is then reacted with 4-nitrobenzaldehyde to obtain ANAA. This synthesis method is efficient and yields high-quality ANAA.
Eigenschaften
IUPAC Name |
(E)-2-acetamido-3-(4-nitrophenyl)-N-prop-2-enylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O4/c1-3-8-15-14(19)13(16-10(2)18)9-11-4-6-12(7-5-11)17(20)21/h3-7,9H,1,8H2,2H3,(H,15,19)(H,16,18)/b13-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUBSVSYKVNYSBP-UKTHLTGXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(=CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)NCC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N/C(=C/C1=CC=C(C=C1)[N+](=O)[O-])/C(=O)NCC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(4-chlorophenyl)-2-phenyltetrahydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazol-1-one](/img/structure/B5206584.png)
![4-bromo-2-chloro-1-[4-(3-methoxyphenoxy)butoxy]benzene](/img/structure/B5206592.png)

![ethyl 5-(1,3-benzodioxol-5-yl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5206612.png)
![2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3-[(3-methoxyphenyl)amino]acrylonitrile](/img/structure/B5206620.png)
![1-(2-fluorophenyl)-4-{1-[(6-methyl-2-pyridinyl)carbonyl]-3-piperidinyl}piperazine](/img/structure/B5206621.png)
![2-{[(cyclopropylmethyl)(propyl)amino]methyl}phenol](/img/structure/B5206623.png)

![1-(10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-ylacetyl)-4-(2-methoxyethyl)piperazine](/img/structure/B5206648.png)
![5-[3-(1H-tetrazol-1-yl)propanoyl]-3-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5206650.png)
![1-{2-[2-(3-ethoxyphenoxy)ethoxy]ethoxy}-2-methylbenzene](/img/structure/B5206651.png)
![N-{4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B5206667.png)